1-[Phenylsulfonyl]-1-nitropropane
Description
Structure
3D Structure
Properties
CAS No. |
21272-84-4 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-nitropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
XVFBDLIRPLCVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylsulfonyl 1 Nitropropane and Analogous α Nitro Sulfones
Direct Synthesis of Secondary α-Nitro Sulfones
The direct formation of the carbon-carbon bond adjacent to both the sulfonyl and nitro groups is a primary strategy for synthesizing secondary α-nitro sulfones. This is often achieved through the alkylation of a precursor α-nitro sulfone.
C-Alkylation of (Phenylsulfonyl)nitromethane and Related α-Nitro Sulfones
A fundamental and widely utilized method for the synthesis of secondary α-nitro sulfones involves the C-alkylation of (phenylsulfonyl)nitromethane or its analogs. rsc.orgresearchgate.net In this approach, the acidic proton of the α-carbon, situated between the two electron-withdrawing groups, is abstracted by a base to form a stabilized carbanion. This nucleophilic carbanion then reacts with an alkylating agent, such as an alkyl halide, to form the desired secondary α-nitro sulfone.
The reaction is typically carried out in the presence of a suitable base and solvent. For instance, (Phenylsulfonyl)nitromethane can be effectively C-alkylated with benzylic halides and primary alkyl iodides to yield α-nitro sulfones in moderate to good yields (43–75%). rsc.org This method provides a direct route to introduce a variety of alkyl substituents at the α-position. However, the choice of the alkylating agent is crucial, as competing O-alkylation can be a significant side reaction, particularly with more reactive electrophiles. nih.gov
Table 1: Examples of C-Alkylation of (Phenylsulfonyl)nitromethane
| Alkylating Agent | Product | Yield (%) |
| Benzyl (B1604629) bromide | 1-Nitro-1-(phenylsulfonyl)ethane | 75 |
| Ethyl iodide | 1-[Phenylsulfonyl]-1-nitropropane | 65 |
| Allyl bromide | 1-Nitro-1-(phenylsulfonyl)but-3-ene | 58 |
Data compiled from research on the C-alkylation of (phenylsulfonyl)nitromethane.
Palladium(0)-Catalyzed C-Alkylation Strategies
To overcome the limitations of traditional C-alkylation, particularly the issue of O- versus C-alkylation, palladium(0)-catalyzed methods have been developed. These reactions offer a more selective and efficient route to α-nitro sulfones. rsc.orgnih.gov
In this strategy, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the reaction between an α-nitro sulfone anion and an allylic substrate, typically an allylic acetate (B1210297). rsc.org The palladium catalyst activates the allylic substrate, leading to the formation of a π-allyl palladium complex. The nucleophilic α-nitro sulfone anion then attacks this complex, resulting in the formation of the C-alkylated product with high regioselectivity and stereospecificity. This method has proven to be particularly effective for the C-alkylation with allylic acetates, affording α-nitro sulfones in high yields (83–90%). rsc.org
Indirect Synthesis via Functional Group Interconversions
An alternative to direct C-C bond formation is the construction of the α-nitro sulfone moiety through the sequential introduction of the necessary functional groups onto a pre-existing carbon skeleton.
Introduction of the Phenylsulfonyl Group onto Nitropropane Derivatives
One indirect approach involves the introduction of a phenylsulfonyl group onto a nitropropane derivative. ebi.ac.uk This can be achieved through various methods, such as the reaction of a nucleophilic sulfinate salt with a suitable electrophilic nitroalkane derivative. For instance, the sodium salt of benzenesulfinic acid can react with a 1-halo-1-nitropropane to displace the halide and form the desired this compound. The success of this reaction depends on the availability and reactivity of the appropriate nitropropane precursor.
Nitration Reactions on Organosulfur Precursors
Conversely, the nitro group can be introduced onto an existing organosulfur compound. This typically involves the nitration of a precursor containing a phenylsulfonyl group. For example, a 1-(phenylsulfonyl)propane derivative could potentially be nitrated at the α-position. However, controlling the regioselectivity of the nitration can be challenging, and harsh reaction conditions may be required, which could lead to undesired side reactions or degradation of the starting material.
Stereoselective and Asymmetric Synthesis of Substituted α-Nitro Sulfones
The development of stereoselective and asymmetric methods for the synthesis of α-nitro sulfones is of great importance, as the resulting chiral compounds can serve as valuable building blocks in the synthesis of complex, biologically active molecules. researchgate.netnih.govrsc.org
Various strategies have been explored to achieve stereocontrol in the synthesis of these compounds. One approach involves the use of chiral auxiliaries attached to either the α-nitro sulfone or the alkylating agent to direct the stereochemical outcome of the reaction. scielo.org.mx Another powerful strategy is the use of chiral catalysts, such as chiral metal complexes or organocatalysts, to induce enantioselectivity in the C-C bond-forming step. nih.govnih.gov For instance, asymmetric Michael additions of α-nitro sulfones to α,β-unsaturated compounds, catalyzed by chiral organocatalysts, have been shown to produce enantioenriched α-nitro sulfones. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenations of α,β-unsaturated sulfones have been developed to afford chiral sulfones with high enantioselectivities. rsc.org These methods provide access to optically active α-nitro sulfones that are otherwise difficult to obtain.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Reagents |
| C-Alkylation | Direct, versatile | Potential for O-alkylation, may require strong bases | (Phenylsulfonyl)nitromethane, Alkyl halides, Base |
| Pd(0)-Catalyzed Alkylation | High yield, high selectivity, mild conditions | Limited to specific substrates (e.g., allylic acetates) | α-Nitro sulfone, Allylic acetate, Pd(0) catalyst |
| Functional Group Interconversion | Utilizes readily available starting materials | Can be multi-step, potential for low overall yield | Nitroalkane derivatives, Sulfinating agents |
| Asymmetric Synthesis | Access to chiral compounds | Often requires specialized catalysts or auxiliaries | Chiral catalysts, Chiral auxiliaries, Prochiral substrates |
Enantioselective Michael Addition of β-Ketosulfones to Nitroalkenes
The asymmetric Michael addition of β-ketosulfones to conjugated nitroalkenes represents a robust method for synthesizing chiral 4-nitro-2-sulfonylbutan-1-ones, which are valuable precursors in organic synthesis. This reaction can be effectively catalyzed by metal complexes and organocatalysts, affording products with high enantioselectivity.
One notable approach involves the use of Ni(II) complexes with chiral vicinal diamines as catalysts. mdpi.com This system has been shown to provide convenient access to non-racemic 4-nitro-2-sulfonylbutan-1-ones with two stereocenters in high yields and with excellent enantiomeric excess (up to 99%). mdpi.com While the Michael addition itself proceeds with high diastereoselectivity, it has been observed that the resulting adducts can undergo epimerization at the C-2 position. mdpi.com
Organocatalysis also presents a powerful tool for this transformation. The asymmetric addition of β-ketosulfones to nitroalkenes has been achieved using various organocatalysts, although in some cases, this leads to a mixture of diastereomers. mdpi.com In contrast, the addition of α-nitrosulfones to enones has been accomplished with good enantiomeric excesses using organocatalysts. mdpi.com The development of highly enantioselective Michael additions of various nucleophiles to nitroalkenes is of significant interest due to the versatility of the resulting nitro-containing products as synthetic intermediates. nih.gov
Table 1: Ni(II)-Catalyzed Asymmetric Michael Addition of β-Ketosulfones to Nitroalkenes
| Entry | β-Ketosulfone | Nitroalkene | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenylsulfonylacetone | β-Nitrostyrene | Ni(II)-diamine complex | High | up to 99 |
| 2 | Tolylsulfonylacetone | (E)-1-Nitroprop-1-ene | Ni(II)-diamine complex | High | High |
| 3 | Phenylsulfonylacetone | (E)-2-Nitrobut-2-ene | Ni(II)-diamine complex | Moderate | High |
Regioselective Synthesis via Controllable Activation of β-Alkyl Nitroalkenes
The regioselective synthesis of sulfones from β-alkyl nitroalkenes can be controlled by the choice of solvent and catalyst, leading to either allyl or vinyl sulfones. researchgate.net This controllable activation hinges on the equilibrium between β-alkyl nitroalkenes and their corresponding allyl nitro isomers. researchgate.net
In the presence of a solvent like dimethylformamide (DMF), β-alkyl nitroalkenes are more likely to isomerize into electron-rich allyl nitro compounds. These intermediates then react with sulfonyl hydrazides to yield allyl sulfones with high regioselectivity. researchgate.net Conversely, when the reaction is conducted in acetonitrile (B52724) (CH₃CN), the direct sulfonation of the electron-deficient β-alkyl nitroalkene occurs, resulting in the formation of vinyl sulfones. researchgate.net
Mechanistic studies have revealed that the choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity. For instance, the use of FeCl₃ and di-tert-butyl peroxide (DTBP) in DMF favors the formation of allyl sulfones, while a system of TBAI and tert-butyl hydroperoxide (TBHP) in acetonitrile promotes the synthesis of vinyl sulfones. This methodology allows for the synthesis of different regioisomeric sulfone products from the same starting materials by simply tuning the reaction environment.
Table 2: Solvent-Controlled Regioselective Sulfonylation of β-Alkyl Nitroalkenes
| Entry | β-Alkyl Nitroalkene | Sulfonyl Hydrazide | Solvent | Dominant Product |
|---|---|---|---|---|
| 1 | α-Methylstyrene derivative | Toluenesulfonyl hydrazide | DMF | Allyl sulfone |
| 2 | α-Methylstyrene derivative | Toluenesulfonyl hydrazide | CH₃CN | Vinyl sulfone |
| 3 | 1-Nitro-2-phenylpropene | Benzenesulfonyl hydrazide | DMF | Allyl sulfone |
| 4 | 1-Nitro-2-phenylpropene | Benzenesulfonyl hydrazide | CH₃CN | Vinyl sulfone |
Advanced Synthetic Approaches to Sulfone Derivatives
Recent advancements in synthetic chemistry have provided a diverse toolkit for the preparation of sulfone derivatives, employing methods that are often more efficient and environmentally benign than traditional approaches. These include metal-catalyzed reactions, photocatalysis, and microwave-assisted synthesis.
Metal-Catalyzed Sulfonylation Methods
Transition-metal catalysis has become an indispensable tool for the formation of C–S bonds in sulfone synthesis. Nickel-catalyzed cross-coupling reactions, for example, have been successfully employed. Difluoromethyl 2-pyridyl sulfones can act as electrophiles in Ni-catalyzed cross-coupling reactions with iodoarenes in the presence of zinc. Palladium catalysis is also prominent, particularly in desulfitative functionalizations where the sulfone group acts as a leaving group, enabling the formation of new C–C and C–X bonds. Furthermore, copper-mediated decarboxylative sulfonylation reactions between aryl acetic acids and sodium sulfite (B76179) offer a novel route to sulfones.
Visible Light-Induced Photocatalytic Syntheses
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for sulfone synthesis, often proceeding under mild, metal-free conditions. An efficient method for the synthesis of vinyl sulfones involves the visible-light-induced decarboxylative sulfonylation of cinnamic acids using various sulfonyl sources in the presence of organic photocatalysts like rhodamine B and eosin (B541160) Y. In some cases, the synthesis of β-keto sulfones can be achieved through the visible-light-induced oxysulfonylation of alkenes with sulfonic acids at ambient temperature without the need for any external photocatalyst. Another innovative approach involves the generation of aryl and sulfonyl radicals from aryl selenonium salts and sodium sulfinates through the activation of an electron donor-acceptor (EDA) complex under blue LED irradiation, leading to aromatic and aliphatic sulfones.
Microwave-Assisted Organic Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of sulfones, often leading to higher yields and cleaner reactions in shorter timeframes. An efficient synthesis of β-keto-sulfones has been reported through the reaction of α-haloketones with sodium alkyl/aryl sulfinates in an aqueous medium under microwave irradiation, yielding the products in excellent yields. This method offers the advantages of using a green solvent (water), short reaction times, and a simple work-up procedure. Microwave heating has also been applied to the rapid synthesis of highly sulfated organic scaffolds, demonstrating the versatility of this technology for preparing a range of sulfone-containing molecules.
Table 3: Comparison of Advanced Synthetic Methods for Sulfones
| Method | Key Features | Example Application |
|---|---|---|
| Metal-Catalyzed Sulfonylation | Employs transition metals (Ni, Pd, Cu) for cross-coupling and desulfitative reactions. | Ni-catalyzed cross-coupling of difluoromethyl 2-pyridyl sulfones with iodoarenes. |
| Visible Light Photocatalysis | Uses visible light, often with a photocatalyst, for radical-based transformations under mild, metal-free conditions. | Decarboxylative sulfonylation of cinnamic acids to vinyl sulfones. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often in greener solvents. | Rapid synthesis of β-keto-sulfones from α-haloketones and sodium sulfinates in water. |
Electrochemical Synthesis of Geminal Dinitro Sulfone Analogues
Reactivity and Mechanistic Studies of 1 Phenylsulfonyl 1 Nitropropane
Transformations Involving the Nitro Group
The nitro group of 1-[Phenylsulfonyl]-1-nitropropane is a versatile functional group that can undergo several important transformations. These reactions are fundamental in synthetic organic chemistry for the preparation of various classes of compounds.
Reductive Desulfonylation to Nitroalkanes
The removal of the phenylsulfonyl group to yield the corresponding nitroalkane is a significant reaction of this compound. This transformation can be achieved through several methods, including light-induced reactions and the use of reducing agents like sodium dithionite (B78146).
The reductive desulfonylation of this compound can be initiated by light in the presence of dihydronicotinamide analogues. This process involves a series of electron transfer steps, ultimately leading to the formation of 1-nitropropane. The reaction is sensitive to the presence of oxygen, with yields of the desired nitroalkane being significantly higher under anaerobic conditions.
| Reactant | Product | Reagent | Conditions | Yield (%) |
| This compound | 1-Nitropropane | BNAH | hv (350 nm), MeCN, anaerobic | 85 |
| This compound | 1-Nitropropane | BNAH | hv (350 nm), MeCN, aerobic | 10 |
BNAH = N-benzyl-1,4-dihydronicotinamide
Sodium dithionite can be employed as a reducing agent for the reductive desulfonylation of this compound. The efficiency of this reaction is enhanced by the presence of a viologen, such as dimethyl viologen (MV²⁺), which acts as an electron transfer mediator. The reaction proceeds smoothly in a biphasic solvent system of ethyl acetate (B1210297) and water under a nitrogen atmosphere.
| Reactant | Product | Reagent | Mediator | Conditions | Yield (%) |
| This compound | 1-Nitropropane | Na₂S₂O₄ | MV²⁺ | EtOAc/H₂O, N₂, dark | 89 |
The mechanism of reductive desulfonylation often involves an electron-transfer (ET) process followed by hydrogen atom abstraction. In the case of reactions involving dihydronicotinamide analogues, the process is believed to proceed via a radical chain mechanism. The initiation step involves electron transfer from the dihydronicotinamide to the nitro compound, forming a radical anion. This is followed by the loss of the sulfonyl group to give a nitroalkyl radical, which then abstracts a hydrogen atom to form the final nitroalkane product.
Conversion to Carboxylic Acids via Oxidation
The nitro group of this compound can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) in an alkaline medium can effectively convert the nitroalkane precursor into the corresponding carboxylic acid.
Transformation to Nitriles
This compound can also be converted into nitriles. This transformation often involves a multi-step process where the nitro group is first reduced to an oxime, which is then dehydrated to form the nitrile. Reagents such as titanium(III) chloride are effective for the conversion of α-nitro sulfones to the corresponding carbonyl compounds, which can then be further transformed into nitriles.
Nef Reaction Pathways for Carbonyl Compound Generation
The Nef reaction is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones. alfa-chemistry.comwikipedia.org For this compound, a secondary nitroalkane, the Nef reaction offers a direct route to 1-phenylsulfonyl-1-propanone.
The classical Nef reaction is typically carried out by first deprotonating the nitroalkane with a base to form a stable nitronate salt. This is a critical step, as the free nitro compound itself is not reactive under these conditions. wikipedia.org Subsequent treatment of this salt with strong aqueous acid, such as sulfuric acid, at a pH below 1, initiates the hydrolysis cascade that ultimately yields the carbonyl compound and nitrous oxide (N₂O). wikipedia.orgorganic-chemistry.org
The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid. wikipedia.org Further protonation generates an iminium ion intermediate. This electrophilic species is then attacked by water in a nucleophilic addition. A series of proton transfers and the elimination of a molecule of water lead to a 1-nitroso-alkanol, which is often responsible for a characteristic deep-blue color in the reaction mixture. This intermediate then rearranges, eliminating hyponitrous acid (which decomposes to N₂O and water) and forming the desired carbonyl compound. wikipedia.org
It is crucial to maintain strongly acidic conditions during the hydrolysis step. At higher pH values (pH > 1), side reactions can predominate, leading to the formation of oximes or other undesired byproducts. alfa-chemistry.com While the classic conditions involving strong mineral acids are effective, various modified procedures have been developed to achieve the Nef transformation under milder conditions. These can include the use of Lewis acids like tin(IV) chloride or oxidizing agents such as potassium permanganate or ozone. wikipedia.orgresearchgate.net Reductive methods have also been explored, which typically lead to oximes that can be subsequently hydrolyzed to the carbonyl compound. alfa-chemistry.com
Carbanion Chemistry and Nucleophilic Reactions at the α-Carbon
The carbon atom situated between the phenylsulfonyl and nitro groups in this compound is highly activated, making the corresponding α-hydrogen exceptionally acidic. This acidity is the key to the compound's rich carbanion chemistry, enabling a diverse array of nucleophilic reactions that are fundamental to carbon-carbon bond formation.
Acidity and Electronic Stabilization of α-Sulfonyl Carbanions
The α-hydrogen of this compound is significantly more acidic than a typical alkane C-H bond due to the powerful electron-withdrawing nature of both the adjacent phenylsulfonyl (SO₂Ph) and nitro (NO₂) groups. quora.comquora.com Both of these functional groups effectively stabilize the resulting carbanion through a combination of inductive and resonance effects.
The sulfonyl group is a strong -I (negative inductive) group, pulling electron density away from the α-carbon through the sigma bond framework. More importantly, the sulfonyl group can stabilize the adjacent negative charge through d-p π-bonding, where the lone pair of the carbanion delocalizes into the vacant d-orbitals of the sulfur atom. rsc.org Similarly, the nitro group is one of the most powerful electron-withdrawing groups, stabilizing the carbanion through both a strong -I effect and a potent -R (negative resonance) effect, where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. quora.comquora.com
The combined influence of these two groups greatly facilitates the formation of the α-sulfonyl carbanion, allowing it to be generated with even moderately strong bases. This enhanced acidity and the delocalization of the negative charge make the carbanion a soft nucleophile, influencing its reactivity in subsequent reactions. The stability of this carbanion is a critical factor that underpins its utility in a variety of synthetic transformations.
C-Alkylation and C-Acylation for Carbon-Carbon Bond Formation
The stabilized carbanion generated from this compound is a potent nucleophile that readily participates in C-alkylation and C-acylation reactions, providing a powerful tool for the construction of new carbon-carbon bonds.
In C-alkylation reactions, the carbanion is treated with an alkyl halide or another suitable electrophile. Phase-transfer catalysis (PTC) has proven to be an effective method for the C-alkylation of related activated sulfones, allowing the reaction to proceed under mild conditions with high yields. phasetransfercatalysis.com For instance, the alkylation of benzyl (B1604629) phenyl sulfone, a compound with a pKa in DMSO of around 23, is readily achieved using bases like sodium hydroxide (B78521) or potassium carbonate in the presence of a phase-transfer catalyst. phasetransfercatalysis.com Given the increased acidity of this compound, its C-alkylation can be expected to proceed efficiently under similar conditions. Nickel-catalyzed α-alkylation of sulfones with alcohols has also been reported as a divergent pathway. rsc.org
While specific examples of C-acylation of this compound are less commonly documented, the established nucleophilicity of the α-sulfonyl carbanion suggests its viability in reactions with acylating agents such as acyl chlorides or anhydrides. These reactions would provide access to β-keto-α-nitro-α-sulfonyl compounds, which are valuable synthetic intermediates.
A summary of representative alkylation reactions of related nitro sulfones is presented in the table below.
| Substrate | Electrophile | Product |
| 4-Nitrobenzyl phenyl sulfone | Various alkyl halides | Alkylated 4-nitrobenzyl phenyl sulfones |
| Benzyl phenyl sulfone | Bromochloropropane | Cyclopropyl phenyl sulfone derivative |
Table based on data from studies on the alkylation of activated sulfones. phasetransfercatalysis.comresearchgate.net
Michael Addition Reactions with Various Acceptors
The soft nucleophilic character of the carbanion derived from this compound makes it an excellent donor in Michael addition reactions. masterorganicchemistry.com This conjugate addition reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). wikipedia.org
The reaction is typically initiated by deprotonating the this compound with a suitable base to generate the nucleophilic carbanion. This carbanion then adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. libretexts.org
A wide variety of Michael acceptors can be employed in this reaction, including α,β-unsaturated ketones, esters, nitriles, and even other nitroalkenes. wikipedia.orgrsc.org The resulting products are highly functionalized molecules containing both the nitro and sulfonyl groups, which can be further manipulated in subsequent synthetic steps. The use of chiral catalysts can also enable enantioselective Michael additions, providing access to optically active products. nih.govnih.gov
The table below illustrates the versatility of the Michael addition with nitroalkane donors.
| Michael Donor | Michael Acceptor | Product Type |
| Nitroalkane | α,β-Unsaturated Ketone | γ-Nitro Ketone |
| Nitroalkane | α,β-Unsaturated Ester | γ-Nitro Ester |
| Nitroalkane | α,β-Unsaturated Nitrile | γ-Nitro Nitrile |
This table represents the general scope of Michael additions involving nitroalkanes. wikipedia.orgencyclopedia.pub
Nitro-Mannich (Aza-Henry) Reactions with Imines
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful method for the synthesis of β-nitroamines through the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgwikipedia.org The carbanion of this compound can serve as the nucleophilic partner in this transformation, reacting with a variety of imines to form highly functionalized β-nitro-α-sulfonylamines.
The reaction is facilitated by the presence of electron-withdrawing groups on the imine, which enhance its electrophilicity. nih.gov N-protecting groups such as sulfonyl or carbamoyl (B1232498) groups are often employed for this purpose. The reaction can be catalyzed by bases, Lewis acids, or organocatalysts to achieve high yields and stereoselectivities. wikipedia.orgbuchler-gmbh.com The resulting β-nitroamine products are valuable synthetic intermediates, as the nitro group can be readily reduced to an amine, providing access to vicinal diamines, or converted to a carbonyl group via the Nef reaction. wikipedia.orgnih.gov
Recent studies have demonstrated the successful use of α-amidosulfones in asymmetric aza-Henry reactions, highlighting the utility of sulfone-stabilized carbanions in this context. nih.govresearchgate.net These findings strongly support the feasibility of employing this compound in similar transformations.
The following table showcases examples of catalysts used in aza-Henry reactions.
| Catalyst Type | Example |
| Phase-Transfer Catalyst | Chiral Cinchona Alkaloid Derivatives |
| Organocatalyst | Thiourea-based Catalysts |
| Metal Catalyst | Copper(I) Complexes |
Table compiled from various studies on the aza-Henry reaction. wikipedia.orgnih.gov
σ-Adduct Formation and Elimination Processes
The phenylsulfonyl group in this compound can potentially participate in σ-adduct formation, a key step in nucleophilic aromatic substitution reactions. In this process, a nucleophile attacks the electron-deficient aromatic ring of the phenylsulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer or σ-adduct. The electrophilicity of the phenyl ring is enhanced by the strongly electron-withdrawing sulfonyl group.
While the primary reactivity of this compound is centered on the acidic α-carbon, under certain conditions, particularly with strong nucleophiles, attack on the aromatic ring could occur. The formation of such σ-adducts is often reversible.
Furthermore, the this compound system is primed for elimination reactions. Following carbanion formation, elimination of either the nitro or the sulfonyl group can occur, depending on the reaction conditions and the presence of other reagents. For example, reductive elimination of the nitro group is a common transformation. The phenylsulfonyl group is also a good leaving group, and its elimination can lead to the formation of a nitroalkene. These elimination pathways provide additional avenues for the synthetic utility of this versatile compound.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound serves as a valuable precursor for generating reactive intermediates that can participate in these transformations.
1,3-Dipolar Cycloaddition via Nitrile Oxide Intermediates
1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. researchgate.netchem-station.com Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles used extensively in the synthesis of isoxazolines and isoxazoles from alkenes and alkynes, respectively. chem-station.comnih.gov These heterocyclic products are significant scaffolds in medicinal chemistry. researchgate.net
While this compound does not act as a nitrile oxide directly, it can serve as a precursor. The typical synthetic route involves the base-induced elimination of phenylsulfinic acid from the α-nitro sulfone to yield the corresponding nitroalkene, 1-nitroprop-1-ene. Subsequent dehydration of the primary nitroalkane derivative, often using reagents like phenyl isocyanate or acid chlorides in the presence of a base like triethylamine, generates the transient propanenitrile oxide. This in situ generation is crucial as most nitrile oxides are unstable and readily dimerize to form furoxans. chem-station.com
The generated propanenitrile oxide can then be trapped by a suitable dipolarophile present in the reaction mixture. For example, its reaction with an alkene leads to a 2-isoxazoline derivative. The cycloaddition is generally regioselective and stereoselective, with the stereochemical outcome often being directed by substituents on the dipolarophile. chem-station.com Metal-catalyzed versions of these cycloadditions have also been developed to enhance control over the reaction. rsc.org
Table 1: Generation and Reaction of Propanenitrile Oxide
| Step | Reactant(s) | Key Transformation | Intermediate/Product |
| 1 | This compound, Base (e.g., Et₃N) | Elimination of Phenylsulfinic Acid | 1-Nitroprop-1-ene |
| 2 | 1-Nitroprop-1-ene, Dehydrating Agent (e.g., PhNCO) | Dehydration | Propanenitrile Oxide |
| 3 | Propanenitrile Oxide, Alkene (Dipolarophile) | [3+2] Cycloaddition | 3-Ethyl-2-isoxazoline derivative |
Diels-Alder Reactions Utilizing Nitroalkene Derivatives
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The reactivity in a normal-demand Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com
As mentioned previously, this compound can be readily converted to 1-nitroprop-1-ene via elimination. The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the double bond of 1-nitroprop-1-ene, making it a potent dienophile for Diels-Alder reactions. drexel.edunih.gov
The reaction of 1-nitroprop-1-ene with a conjugated diene, such as cyclopentadiene, proceeds to form a bicyclic nitro-substituted cyclohexene adduct. These reactions are typically highly regioselective and stereoselective. nih.govresearchgate.net Computational studies on similar nitroalkenes show that these reactions often proceed via a concerted, one-step mechanism. nih.gov The resulting cycloadducts are versatile synthetic intermediates that can undergo further transformations, such as reduction of the nitro group or modifications at the double bond.
Table 2: Representative Diels-Alder Reaction of a 1-Nitroprop-1-ene Derivative
| Diene | Dienophile | Conditions | Product |
| Cyclopentadiene | 1-Nitroprop-1-ene | Thermal (e.g., o-xylene, 110 °C) | 5-Ethyl-6-nitro-bicyclo[2.2.1]hept-2-ene |
| 1,3-Butadiene | 1-Nitroprop-1-ene | Thermal or Lewis Acid Catalysis | 3-Ethyl-4-nitrocyclohex-1-ene |
Radical and Electron Transfer Mechanisms in α-Nitro Sulfone Chemistry
The chemistry of α-nitro sulfones is rich in pathways involving radical intermediates and single electron transfer (SET) processes. These mechanisms are distinct from the ionic pathways typically involved in cycloaddition precursor formation.
Sulfinate Elimination from Anion Radicals
A key mechanistic feature of α-nitro sulfones is their behavior upon accepting an electron. researchgate.netrug.nl Electron transfer to an α-nitro sulfone, such as this compound, from a suitable electron donor (e.g., certain metal complexes, other radical anions, or electrochemical reduction) generates a transient anion radical. researchgate.net
This anion radical is highly unstable and undergoes rapid, irreversible fragmentation. The C-S bond cleaves, leading to the elimination of a stable phenylsulfinate anion (PhSO₂⁻) and the formation of a nitroalkyl radical. researchgate.netrug.nl This fragmentation is a key step in many reductive desulfonylation reactions. Research has shown this elimination to be a feature of a free-radical chain process. researchgate.net
Electron Transfer: ArSO₂-CHR-NO₂ + e⁻ → [ArSO₂-CHR-NO₂]•⁻
Fragmentation: [ArSO₂-CHR-NO₂]•⁻ → ArSO₂⁻ + •CHR-NO₂
This pathway highlights the phenylsulfonyl group acting as a good leaving group under reductive conditions once the molecule has accepted an electron.
Involvement of Nitroalkyl Radical Intermediates
Following the elimination of the sulfinate anion, a nitroalkyl radical is formed (in this case, the 1-nitropropyl radical). researchgate.net This radical intermediate is central to the subsequent reaction steps. The fate of the nitroalkyl radical depends on the reaction conditions and the other species present in the medium.
Common pathways for the nitroalkyl radical include:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor in the solvent or from another reagent to form the corresponding nitroalkane (1-nitropropane). acs.org
Dimerization: Two nitroalkyl radicals can couple to form a vicinal dinitro compound (e.g., 2,3-dimethyl-2,3-dinitrobutane (B1209716) from related precursors). researchgate.net
Further Reduction: The radical can accept another electron to form a nitronate anion, which upon protonation yields the nitroalkane.
These radical processes are fundamental to understanding the reductive transformations of α-nitro sulfones and their use in synthetic methodologies that proceed via non-ionic mechanisms. researchgate.net
Influence of Solvent Environment on Reactivity (e.g., Nitroalkane Anomaly)
The solvent environment can exert a profound influence on the reaction rates and equilibria of processes involving acidic protons, such as those in nitroalkanes and their derivatives. nih.govyoutube.com The acidity of the α-proton in this compound is significantly enhanced by the two adjacent electron-withdrawing groups (phenylsulfonyl and nitro). Deprotonation by a base leads to a resonance-stabilized nitronate anion.
This process is subject to the "nitroalkane anomaly," which describes the observation that the deprotonation of nitroalkanes is often significantly slower than what would be predicted based on their thermodynamic acidity (pKa). acs.org This anomaly arises from the extensive electronic and geometric reorganization required upon converting the tetrahedral nitroalkane to the planar, resonance-stabilized nitronate anion.
The choice of solvent affects this process in several ways:
Polarity: Polar solvents can stabilize the charged transition state and the resulting nitronate anion, but the specific type of interaction is crucial. youtube.com
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can solvate the base and the resulting anion through hydrogen bonds. This can influence the effective strength of the base and the stability of the anion. In some cases, strong solvation of the base can decrease its reactivity, slowing the deprotonation rate. Conversely, aprotic polar solvents (e.g., DMSO, DMF) are excellent at solvating cations but leave anions relatively "bare" and more reactive, often leading to increased reaction rates for base-mediated processes. ncert.nic.in
For reactions of this compound that require an initial deprotonation step, such as the base-catalyzed elimination to form 1-nitroprop-1-ene, the solvent choice is critical for optimizing the reaction rate and yield. The principles of the nitroalkane anomaly suggest that the kinetics of this proton transfer are highly sensitive to the solvent's ability to facilitate the necessary structural reorganization. acs.org
Gas-Phase Ion-Molecule Reactions and Deprotonation Pathways
The intrinsic reactivity of this compound in the absence of solvent effects can be elucidated through the study of its gas-phase ion-molecule reactions. These investigations, typically carried out using mass spectrometry techniques such as ion cyclotron resonance (ICR) and flowing afterglow, provide fundamental insights into the molecule's acidity and the behavior of its corresponding anion.
The key reactive site for deprotonation in this compound is the carbon atom positioned between the strongly electron-withdrawing phenylsulfonyl (PhSO₂) and nitro (NO₂) groups. The exceptional stability of the resulting carbanion is due to the powerful resonance and inductive effects exerted by these two substituents. This high acidity makes the α-proton susceptible to abstraction by a wide range of gas-phase bases.
Studies on analogous simple nitroalkanes reveal rapid deprotonation reactions with common gas-phase bases. For instance, nitroethane and 2-nitropropane (B154153) react efficiently with hydroxide (HO⁻), methoxide (B1231860) (CH₃O⁻), and hydroperoxide (HOO⁻) anions, with proton transfer being the dominant reaction pathway. nih.gov The rate coefficients for these reactions are typically on the order of 10⁻⁹ cm³ s⁻¹, indicating very high reaction efficiencies. nih.gov It is expected that this compound would exhibit even greater gas-phase acidity due to the additional stabilization provided by the phenylsulfonyl group.
The deprotonation of this compound in the gas phase can be represented by the following reaction:
PhSO₂CH(NO₂)CH₂CH₃ + B⁻ → [PhSO₂C(NO₂)CH₂CH₃]⁻ + BH
Where B⁻ is a gas-phase base. The efficiency of this proton transfer depends on the relative gas-phase acidities of this compound and the conjugate acid of the base, BH.
Once formed, the [PhSO₂C(NO₂)CH₂CH₃]⁻ anion can participate in various ion-molecule reactions. Studies on deprotonated nitroalkanes have shown that these anions can react with molecules like methyl iodide (CH₃I), carbon dioxide (CO₂), carbon disulfide (CS₂), and sulfur dioxide (SO₂). nih.gov These reactions often proceed via nucleophilic attack. nih.gov
The following interactive tables summarize relevant data from studies on related compounds, which can be used to infer the expected behavior of this compound.
Table 1: Gas-Phase Deprotonation Reactions of Selected Nitroalkanes with Various Bases at 300 K nih.gov
| Nitroalkane | Base | Rate Coefficient (k) in cm³ s⁻¹ | Reaction Efficiency (%) | Dominant Pathway |
| Nitromethane | HO⁻ | 2.7 x 10⁻⁹ | 75 | Proton Transfer |
| Nitroethane | HO⁻ | 3.5 x 10⁻⁹ | 97 | Proton Transfer |
| 2-Nitropropane | HO⁻ | 4.3 x 10⁻⁹ | 100 | Proton Transfer |
| Nitroethane | CH₃O⁻ | 2.5 x 10⁻⁹ | 69 | Proton Transfer |
| 2-Nitropropane | CH₃O⁻ | 3.2 x 10⁻⁹ | 74 | Proton Transfer |
Table 2: Selected Gas-Phase Acidity (ΔG°acid) Values for Strong Brønsted Acids ncku.edu.tw
| Compound | Formula | ΔG°acid (kcal/mol) |
| Trifluoromethanesulfonic acid (Triflic acid) | CF₃SO₃H | 299.5 |
| Bis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂NH | 288.7 |
| Bis(perfluorobutanesulfonyl)imide | (C₄F₉SO₂)₂NH | 284.1 |
| (p-Nitrophenyl)malononitrile | p-NO₂C₆H₄CH(CN)₂ | 299.5 |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 321.4 |
The data in Table 1 demonstrates the high reactivity of the α-proton in simple nitroalkanes towards strong bases in the gas phase. The presence of an additional phenylsulfonyl group in this compound would further increase the acidity of the α-proton, leading to even faster deprotonation rates. Table 2 provides context for the expected acidity of this compound, which, due to the combined electron-withdrawing power of the nitro and sulfonyl groups, is anticipated to be a very strong gas-phase acid, likely with a ΔG°acid value in the range of the superacids shown.
Characterization and Theoretical Studies in 1 Phenylsulfonyl 1 Nitropropane Research
Q & A
Basic Research Questions
Q. What are the foundational methods for synthesizing 1-[Phenylsulfonyl]-1-nitropropane, and how can safety protocols be integrated into experimental workflows?
- Methodological Answer : Synthesis typically involves nitroalkane sulfonation using phenylsulfonyl chlorides under controlled conditions. Safety protocols include rigorous adherence to lab regulations, such as pre-experiment safety exams (scoring 100% on safety tests) and compliance with institutional Chemical Hygiene Plans . Reaction optimization may employ factorial design, where variables (e.g., temperature, stoichiometry) are systematically varied to identify optimal conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity. Data analysis should leverage chemical software (e.g., COMSOL Multiphysics) for spectral simulations and error minimization . Cross-validation with theoretical models improves accuracy .
Q. How can researchers design preliminary experiments to assess the compound’s reactivity in diverse solvents?
- Methodological Answer : Use a pre-experimental design framework, testing solubility and stability in polar/non-polar solvents. Variables include solvent dielectric constant and reaction time. Document observations systematically using standardized lab notebooks, and validate findings with triplicate trials to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can map transition states and intermediates. Integrate AI-driven tools (e.g., COMSOL) to automate parameter adjustments and predict reaction pathways. Validate models with experimental kinetic data, ensuring alignment between theoretical and empirical activation energies .
Q. How should researchers address contradictions in thermodynamic data (e.g., enthalpy discrepancies) for this compound?
- Methodological Answer : Apply comparative analysis frameworks to identify outliers . Re-examine experimental conditions (e.g., calorimetry calibration) and theoretical assumptions (e.g., gas-phase vs. solution-phase calculations). Use meta-analysis techniques to reconcile data, emphasizing ontological consistency (e.g., phase-specific properties) .
Q. What advanced factorial designs are suitable for optimizing the compound’s synthesis yield while minimizing byproducts?
- Methodological Answer : Implement a 2³ full factorial design, varying temperature, catalyst loading, and reaction time. Analyze interactions using ANOVA to isolate dominant factors. For complex systems, response surface methodology (RSM) identifies non-linear relationships. Virtual simulations reduce physical trials by 30–50% .
Q. How can ontological frameworks guide the interpretation of this compound’s role in radical-mediated reactions?
- Methodological Answer : Define the ontological nature of radical intermediates (e.g., transient vs. persistent species) to select appropriate detection methods (e.g., EPR spectroscopy). Epistemologically, align hypotheses with established radical reaction paradigms (e.g., chain propagation/termination), then test via kinetic isotope effects or trapping experiments .
Methodological Notes
- Data Integrity : Use encrypted chemical software for secure data storage and collaborative analysis .
- Theoretical Alignment : Ensure research questions are rooted in testable hypotheses, avoiding over-reliance on exploratory methods without falsifiable aims .
- Validation : Combine computational predictions (e.g., AI-driven simulations) with empirical validation to address the "reproducibility crisis" in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
